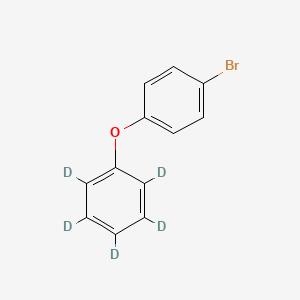

1-Bromo-4-phenoxybenzene-d5

Description

The exact mass of the compound 4-Bromophenyl phenyl ether (phenyl-D5) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYPUMQALQRCN-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584368 | |

| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-83-8 | |

| Record name | 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(BROMOPHENYL) PHENYL-D5 ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-Bromo-4-phenoxybenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated compound 1-Bromo-4-phenoxybenzene-d5. This isotopically labeled molecule is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a feasible synthetic pathway, provides explicit experimental protocols, and presents the expected analytical data for the successful characterization of the target compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of commercially available phenol-d5 (B121304) with an excess of 1,4-dibromobenzene. The use of a copper catalyst facilitates the formation of the diaryl ether bond.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of diaryl ethers.

Materials:

-

Phenol-d5 (1.0 eq)

-

1,4-Dibromobenzene (3.0 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol-d5, 1,4-dibromobenzene, copper(I) iodide, and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected data are based on the known spectra of the non-deuterated analog, with adjustments for the isotopic labeling.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 1-Bromo-4-phenoxybenzene and the expected values for its deuterated analog.

| Property | 1-Bromo-4-phenoxybenzene | This compound (Expected) |

| Molecular Formula | C₁₂H₉BrO | C₁₂H₄D₅BrO |

| Molecular Weight | 249.10 g/mol | 254.13 g/mol |

| Appearance | Colorless to pale yellow liquid or solid | Colorless to pale yellow liquid or solid |

| Boiling Point | ~313 °C | ~313 °C |

| Melting Point | 17-19 °C | 17-19 °C |

| CAS Number | 101-55-3 | Not available |

Spectroscopic Data

The characterization of this compound relies on the interpretation of its NMR and mass spectra. The presence of deuterium (B1214612) atoms will lead to distinct changes compared to the non-deuterated compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The relationship between the starting materials, the synthetic process, and the final characterization is illustrated in the following diagram:

Caption: Logic diagram for synthesis and characterization.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenoxy ring will be absent. The spectrum will be simplified to the signals of the four protons on the brominated phenyl ring.

| Protons (non-deuterated) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Expected in Deuterated Analog |

| H-2', H-6' (phenoxy) | ~7.35 | d | ~8.0 | Absent |

| H-3', H-5' (phenoxy) | ~7.10 | t | ~7.5 | Absent |

| H-4' (phenoxy) | ~7.00 | t | ~7.3 | Absent |

| H-2, H-6 (bromophenyl) | ~7.45 | d | ~8.8 | Present |

| H-3, H-5 (bromophenyl) | ~6.95 | d | ~8.8 | Present |

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C-1' to C-6') will be significantly affected. The carbon directly attached to deuterium (C-D bond) will exhibit a characteristic triplet splitting (due to the spin I=1 of deuterium) and a decrease in signal intensity.[1][2] The signals for the non-deuterated carbons will remain as singlets in a proton-decoupled spectrum.

| Carbon (non-deuterated) | Chemical Shift (δ, ppm) | Expected in Deuterated Analog |

| C-1' (phenoxy) | ~157 | Triplet, reduced intensity |

| C-2', C-6' (phenoxy) | ~120 | Triplet, reduced intensity |

| C-3', C-5' (phenoxy) | ~130 | Triplet, reduced intensity |

| C-4' (phenoxy) | ~124 | Triplet, reduced intensity |

| C-1 (bromophenyl) | ~156 | Singlet |

| C-4 (bromophenyl) | ~117 | Singlet |

| C-2, C-6 (bromophenyl) | ~133 | Singlet |

| C-3, C-5 (bromophenyl) | ~122 | Singlet |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound will be shifted by +5 mass units compared to the non-deuterated compound.[3] The isotopic pattern will also be characteristic, showing the presence of one bromine atom (with its ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Isotopic Peaks (m/z) |

| 1-Bromo-4-phenoxybenzene | 248/250 | M⁺, [M+2]⁺ |

| This compound | 253/255 | [M+5]⁺, [M+7]⁺ |

Conclusion

This technical guide outlines a robust and well-documented approach for the synthesis and characterization of this compound. The provided experimental protocol, based on the Ullmann condensation, offers a reliable method for obtaining the target compound. The detailed characterization data, including predicted NMR and MS values, will aid researchers in confirming the identity and purity of their synthesized material. The availability of this deuterated standard is anticipated to be of significant benefit to the scientific community, particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

Technical Overview: 1-Bromo-4-phenoxybenzene-d5 (CAS No. 93951-83-8)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 93951-83-8

This technical guide provides an overview of 1-Bromo-4-phenoxybenzene-d5, a deuterated analogue of 1-Bromo-4-phenoxybenzene. The primary application of this isotopically labeled compound is as an internal standard in quantitative analytical methodologies, particularly in studies involving mass spectrometry.

Physicochemical Data

While a comprehensive, publicly available datasheet with all physical and chemical properties for this compound is not readily accessible, data for its non-deuterated counterpart, 1-Bromo-4-phenoxybenzene (CAS No. 101-55-3), can serve as a useful reference. It is important to note that the deuterated form will have a slightly higher molecular weight.

Table 1: Physicochemical Properties of 1-Bromo-4-phenoxybenzene (CAS No. 101-55-3)

| Property | Value |

| Molecular Formula | C₁₂H₉BrO |

| Molecular Weight | 249.10 g/mol |

| Appearance | Off-White to Light Yellow Crystalline Solid |

| Melting Point | 18.5 °C |

| Boiling Point | 311.2 °C at 760 mmHg |

| Solubility | Insoluble in water, Soluble in many organic solvents |

Synthesis

The synthesis of this compound would likely follow similar synthetic routes to its non-deuterated analogue, employing a deuterated starting material. A common method for the synthesis of diaryl ethers is the Ullmann condensation, which involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. For the deuterated compound, this could involve the reaction of a deuterated phenoxide with 1-bromo-4-fluorobenzene (B142099) or a similar coupling reaction.

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard for quantitative analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Use as an Internal Standard in Mass Spectrometry

In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. It is a substance that is structurally and chemically similar to the analyte of interest. The use of a deuterated internal standard like this compound is considered the gold standard in many bioanalytical and environmental analyses.

Key Advantages of Using a Deuterated Internal Standard:

-

Similar Chemical and Physical Properties: The deuterated standard exhibits nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the non-deuterated analyte.

-

Correction for Matrix Effects: Biological and environmental samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.

-

Improved Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, variability introduced during sample preparation, injection, and ionization can be minimized, leading to more accurate and precise results.

The workflow for using a deuterated internal standard in a quantitative MS analysis is depicted below:

Experimental Protocol: General Procedure for Use as an Internal Standard in GC-MS

While a specific, validated protocol for this compound is not publicly available, a general procedure for its use as an internal standard in a GC-MS analysis would involve the following steps. This protocol should be optimized and validated for the specific analyte and matrix of interest.

1. Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetone) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Internal Standard Solution: Dilute the stock solution to an appropriate working concentration that will be added to all samples, calibration standards, and quality controls.

2. Sample Preparation:

-

To a known volume or weight of the sample (e.g., plasma, soil extract), add a precise volume of the working internal standard solution.

-

Perform the necessary sample extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for the separation of this type of compound.

-

Injector: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: An optimized temperature program should be developed to ensure good chromatographic separation of the analyte and internal standard from matrix interferences.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

-

Ions to Monitor: Specific ions for both 1-Bromo-4-phenoxybenzene and its deuterated analogue should be selected based on their mass spectra. For the deuterated standard, the molecular ion and key fragment ions will be shifted by 5 mass units compared to the non-deuterated analyte.

-

4. Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Metabolism

There is currently no publicly available information detailing specific signaling pathways or metabolic studies directly involving this compound. The metabolism of the non-deuterated 1-Bromo-4-phenoxybenzene is expected to be similar to other brominated diphenyl ethers, which can undergo hydroxylation and other phase I and phase II metabolic transformations. The primary purpose of the deuterated form is to serve as a stable internal standard, and as such, it is not typically used in studies to investigate its own metabolic fate in detail, but rather to aid in the study of its non-deuterated counterpart.

Conclusion

This compound (CAS No. 93951-83-8) is a valuable tool for researchers and scientists in the fields of drug development, environmental science, and toxicology. Its primary utility as a deuterated internal standard in mass spectrometric analyses allows for highly accurate and precise quantification of the corresponding non-deuterated analyte in complex matrices. While specific experimental protocols and comprehensive physicochemical data are not widely published, the general principles and procedures outlined in this guide provide a solid foundation for its application in a research setting.

Isotopic Labeling of 1-Bromo-4-phenoxybenzene-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 1-Bromo-4-phenoxybenzene, specifically focusing on the synthesis of its deuterated analog, 1-Bromo-4-phenoxybenzene-d5. This compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Introduction

Isotopic labeling, the incorporation of isotopes into a molecule, is a critical technique in drug discovery and development. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The replacement of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably affecting its metabolic rate due to the kinetic isotope effect, without significantly changing its biological activity. This compound, with a deuterated phenyl ring, serves as a crucial tracer to elucidate the metabolic fate of the parent compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a copper-catalyzed Ullmann condensation. This classic method for forming diaryl ethers involves the coupling of a phenol (B47542) with an aryl halide. In this case, phenol is reacted with bromobenzene-d5 (B116778) in the presence of a copper catalyst and a base.

Proposed Synthetic Pathway

Caption: Synthetic scheme for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Phenol

-

Copper(I) iodide (CuI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), bromobenzene-d5 (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine as the solvent.

-

Heat the reaction mixture to 140°C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-phenoxybenzene-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-4-phenoxybenzene-d5. Due to the limited availability of experimental data for the deuterated compound, this document presents a detailed analysis of the spectroscopic data for the non-deuterated analogue, 1-Bromo-4-phenoxybenzene, and provides predicted data for the d5 variant based on established principles of isotopic labeling. This guide also includes detailed, hypothetical experimental protocols for the synthesis and spectroscopic analysis of this compound.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for 1-Bromo-4-phenoxybenzene and its deuterated analogue.

Table 1: NMR Spectroscopic Data of 1-Bromo-4-phenoxybenzene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.43 | d | 8.9 | H-2, H-6 |

| 7.36 | t | 7.9 | H-3', H-5' | |

| 7.14 | t | 7.4 | H-4' | |

| 7.01 | d | 8.9 | H-3, H-5 | |

| 7.00 | d | 7.9 | H-2', H-6' | |

| ¹³C | 157.0 | s | - | C-4' |

| 156.4 | s | - | C-1 | |

| 132.8 | s | - | C-3, C-5 | |

| 130.1 | s | - | C-3', C-5' | |

| 124.5 | s | - | C-4' | |

| 120.0 | s | - | C-2', C-6' | |

| 119.3 | s | - | C-2, C-6 | |

| 117.2 | s | - | C-4 |

Table 2: Predicted NMR Spectroscopic Data of this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.43 | d | 8.9 | H-2, H-6 |

| 7.01 | d | 8.9 | H-3, H-5 | |

| Signals for H-2', H-3', H-4', H-5', H-6' are absent | - | - | - | |

| ¹³C | 157.0 | s | - | C-4' |

| 156.4 | s | - | C-1 | |

| 132.8 | s | - | C-3, C-5 | |

| 130.1 (broadened) | t (due to C-D coupling) | JCD ≈ 25 Hz | C-3', C-5' | |

| 124.5 (broadened) | t (due to C-D coupling) | JCD ≈ 25 Hz | C-4' | |

| 120.0 (broadened) | t (due to C-D coupling) | JCD ≈ 25 Hz | C-2', C-6' | |

| 119.3 | s | - | C-2, C-6 | |

| 117.2 | s | - | C-4 |

Table 3: IR Spectroscopic Data

| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| 1-Bromo-4-phenoxybenzene | C-H aromatic | Stretch | 3050-3100 |

| C=C aromatic | Stretch | 1450-1600 | |

| C-O ether | Stretch | 1240 | |

| C-Br | Stretch | 500-600 | |

| This compound (Predicted) | C-H aromatic | Stretch | 3050-3100 |

| C-D aromatic | Stretch | 2200-2300 | |

| C=C aromatic | Stretch | 1450-1600 | |

| C-O ether | Stretch | 1240 | |

| C-Br | Stretch | 500-600 |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | m/z | Relative Intensity (%) | Fragment |

| 1-Bromo-4-phenoxybenzene | EI | 248/250 | 100/98 | [M]⁺ |

| 169 | 30 | [M-Br]⁺ | ||

| 141 | 25 | [C₆H₅O]⁺ | ||

| 77 | 40 | [C₆H₅]⁺ | ||

| This compound (Predicted) | EI | 253/255 | 100/98 | [M]⁺ |

| 174 | 30 | [M-Br]⁺ | ||

| 146 | 25 | [C₆D₅O]⁺ | ||

| 82 | 40 | [C₆D₅]⁺ |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and spectroscopic analysis of this compound.

2.1 Synthesis of this compound

This synthesis is a modification of the Ullmann condensation.

-

Materials:

-

Phenol-d6 (1.0 eq)

-

1,4-Dibromobenzene (1.2 eq)

-

Potassium carbonate (2.0 eq)

-

Copper(I) iodide (0.1 eq)

-

Pyridine (B92270) (solvent)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol-d6, 1,4-dibromobenzene, potassium carbonate, and copper(I) iodide.

-

Add anhydrous pyridine to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 1 M hydrochloric acid and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

-

2.2 NMR Spectroscopy

-

Instrumentation: 400 MHz NMR Spectrometer

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of 250 ppm.

-

Employ a 45° pulse angle and a relaxation delay of 5 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

2.3 Infrared (IR) Spectroscopy

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform 32 scans with a resolution of 4 cm⁻¹.

-

Record a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing: The software automatically performs a background subtraction.

2.4 Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a dilute solution of the sample in dichloromethane, splitless injection.

-

Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Processing: Analyze the resulting total ion chromatogram and mass spectra using the instrument's software.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of this compound.

"literature review on 1-Bromo-4-phenoxybenzene-d5"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenoxybenzene-d5 is a deuterated analog of 1-bromo-4-phenoxybenzene (B89831). This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis. Its primary application is as an internal standard for the accurate determination of 1-bromo-4-phenoxybenzene and related compounds in complex matrices. The incorporation of five deuterium (B1214612) atoms on the phenoxy ring results in a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties. This guide provides a comprehensive overview of this compound, including its properties, synthesis, and applications in research and drug development.

Chemical and Physical Properties

Summarized below are the key chemical and physical properties of this compound. Data for the non-deuterated analog is also provided for comparison.

| Property | This compound | 1-Bromo-4-phenoxybenzene |

| CAS Number | 93951-83-8[1] | 101-55-3 |

| Molecular Formula | C₁₂H₄D₅BrO[1] | C₁₂H₉BrO |

| Molecular Weight | 254.13 g/mol [1] | 249.10 g/mol |

| Isotopic Purity | Typically ≥98% (user to verify with supplier) | N/A |

| Appearance | Off-white to white solid | White to off-white crystalline solid |

| Solubility | Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane) | Soluble in most organic solvents |

| Storage | Store at 2-8°C, protected from light | Store at room temperature |

Synthesis

A common method is the Ullmann condensation, which involves the reaction of a phenoxide with an aryl halide in the presence of a copper catalyst. In this case, deuterated phenol (B47542) (phenol-d6) would be reacted with 1,4-dibromobenzene (B42075).

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Experimental Protocol (General):

-

Deprotonation of Phenol-d6: In a reaction vessel under an inert atmosphere, dissolve phenol-d6 in a suitable solvent such as pyridine or DMF. Add a base, for example, potassium carbonate, and stir the mixture to form the potassium phenoxide-d5 salt.

-

Ullmann Condensation: To the mixture, add 1,4-dibromobenzene and a copper catalyst, such as copper(I) iodide. Heat the reaction mixture to a temperature typically ranging from 120 to 180°C and maintain for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is typically quenched with a dilute acid solution and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its isotopic and chemical purity.

Applications in Quantitative Analysis

The primary role of this compound is as an internal standard in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis and environmental analysis as it effectively corrects for variability in sample preparation, injection volume, and matrix effects.[2]

Workflow for Quantitative Analysis using this compound as an Internal Standard:

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocol: Quantification of 1-Bromo-4-phenoxybenzene in a Sample Matrix (General GC-MS Method)

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Prepare a series of calibration standards containing known concentrations of unlabeled 1-bromo-4-phenoxybenzene and a constant concentration of the this compound internal standard.

-

For each unknown sample, add a precise volume of the internal standard stock solution.

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

1-Bromo-4-phenoxybenzene (Analyte): m/z 248, 250 (molecular ions), and a characteristic fragment ion.

-

This compound (Internal Standard): m/z 253, 255 (molecular ions), and a corresponding fragment ion.

-

-

-

-

Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Use in Drug Development

In drug discovery and development, understanding the metabolic fate of a new chemical entity is crucial. Deuterated compounds can be used in drug metabolism and pharmacokinetic (DMPK) studies. While this compound is primarily an internal standard, the principles of its use are central to these studies. If 1-bromo-4-phenoxybenzene were a drug candidate or a metabolite, the deuterated standard would be essential for its accurate quantification in biological fluids and tissues.

Logical Relationship in a DMPK Study:

Caption: Role of an internal standard like this compound in a typical DMPK study workflow.

Conclusion

References

Technical Guide: Solubility of 1-Bromo-4-phenoxybenzene-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Bromo-4-phenoxybenzene-d5. Due to the limited availability of direct quantitative data for the deuterated form, this guide leverages data from its non-deuterated analog, 1-Bromo-4-phenoxybenzene, and outlines a comprehensive, standardized experimental protocol for determining precise solubility in various organic solvents.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and analytical characterization. The principle of "like dissolves like" is a fundamental concept, suggesting that compounds with similar polarities are more likely to be soluble in one another. For a substituted aromatic compound like this compound, its solubility will be dictated by the interplay of its relatively nonpolar phenoxy and bromo-benzene moieties.

Solubility Data for 1-Bromo-4-phenoxybenzene

Table 1: Summary of Available Solubility Data for 1-Bromo-4-phenoxybenzene

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Water | log10WS: -4.3 (mol/L) | Insoluble or slightly soluble | Cheméo[1], PubChem[2] |

| Organic Solvents | Data not available | Expected to be soluble in nonpolar solvents | General chemical principles |

Note: The solubility of deuterated and non-deuterated forms of a compound are generally considered to be very similar.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is considered the "gold standard" for solubility measurements.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity organic solvent of interest (e.g., DMSO, ethanol, acetonitrile, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours). The concentration of the dissolved solid should not change over the final 24 hours of this period.

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker.

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to allow larger particles to settle.

-

To fully separate the undissolved solid, centrifuge the vial at a high speed.

-

Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Generate a calibration curve by analyzing these standards using a validated HPLC method.

-

Analyze the filtered supernatant (the saturated solution) using the same HPLC method.

-

Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not widely published, its non-deuterated counterpart's properties suggest good solubility in nonpolar organic solvents. For precise quantification in a specific solvent system, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. This information is crucial for researchers and professionals in drug development for accurate sample preparation, formulation, and analytical method development.

References

Potential Applications of Novel Brominated Phenoxy Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated phenoxy compounds represent a versatile class of molecules with a broad spectrum of applications, ranging from therapeutic agents to advanced materials. The incorporation of bromine atoms into the phenoxy scaffold significantly influences their physicochemical properties, leading to enhanced biological activity and improved material characteristics. This technical guide provides an in-depth overview of the potential applications of novel brominated phenoxy compounds, with a focus on their roles in drug development as anticancer, antibacterial, and anti-inflammatory agents, as well as their utility in materials science as flame retardants. This document details the experimental protocols for the synthesis and evaluation of these compounds, presents quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows.

Pharmaceutical Applications

The unique chemical properties conferred by bromine, such as increased lipophilicity and the ability to form halogen bonds, make brominated phenoxy compounds promising candidates for drug discovery.[1][2]

Anticancer Activity

Several novel brominated phenoxy derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis.

Quantitative Data: Anticancer Activity of Brominated Phenoxy Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | COX-2 | 0.06 ± 0.01 | [3] |

| 7b | COX-2 | 0.06 ± 0.01 | [3] |

| 10f | COX-2 | 0.06 ± 0.01 | [3] |

| 8a | MCF-7 | 0.28 ± 0.08 | [4] |

| 8m | HepG2 | 0.39 ± 0.08 | [4] |

| 21c | HT-29 | 0.01 - 0.53 | [5] |

| 21c | MKN-45 | 0.01 - 0.53 | [5] |

Experimental Protocol: Determination of Anticancer Activity (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a brominated phenoxy compound on an adherent cancer cell line, such as MCF-7, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Materials:

-

Brominated phenoxy compound

-

MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Culture MCF-7 cells in DMEM supplemented with 10% FBS. Once confluent, detach the cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the brominated phenoxy compound in DMSO. Perform serial dilutions to obtain a range of concentrations. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a solvent control (DMSO).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1][6]

Signaling Pathway: Akt-PGC1α-Sirt3 Pathway Modulation

Some bromophenols have been shown to protect against myocardial ischemia-reperfusion injury by activating the Akt-PGC1α-Sirt3 signaling pathway, which is crucial for mitochondrial biogenesis and antioxidant defense.[2]

Antibacterial Activity

Brominated phenoxy compounds, particularly those found in marine organisms, exhibit potent antibacterial and antibiofilm activities against a range of pathogenic bacteria, including multidrug-resistant strains like MRSA.[8][9]

Quantitative Data: Antibacterial Activity of Brominated Phenoxy Compounds

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | < 10 | [8] |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | < 10 | [8] |

| Pentabromophenol (PBP) | S. aureus | < 1 | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the microbroth dilution method for determining the MIC of a brominated phenoxy compound against a bacterial strain like Staphylococcus aureus.[11][12]

Materials:

-

Brominated phenoxy compound

-

S. aureus strain

-

Nutrient broth

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture S. aureus in nutrient broth overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a stock solution of the brominated phenoxy compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in nutrient broth in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: Gene Expression Modulation in Bacteria

Some bromophenols exert their antibacterial effect by modulating the expression of genes involved in virulence, stress response, and biofilm formation.[13][14]

Experimental Workflow: Bacterial Gene Expression Analysis

Anti-inflammatory and Enzyme Inhibition Activity

Brominated phenoxyacetic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] Additionally, various bromophenols show inhibitory activity against other enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment.[15]

Quantitative Data: Enzyme Inhibition by Brominated Phenoxy Compounds

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5d | COX-2 | 0.08 ± 0.01 | [3] |

| 5e | COX-2 | 0.07 ± 0.01 | [3] |

| 4g | PTP1B | 0.68 | [15] |

| 4e (lead compound) | PTP1B | 2.42 | [15] |

| 20 | Acetylcholinesterase | Ki = 8.32 ± 0.69 nM | [16] |

| 21 | Acetylcholinesterase | Ki = 6.54 ± 1.03 nM | [16] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.[17][18]

Materials:

-

Brominated phenoxy compound

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a known inhibitor (e.g., celecoxib) as a positive control and a solvent control.

-

Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Logical Relationship: Structure-Activity Relationship (SAR) Workflow

The development of potent enzyme inhibitors often follows a systematic SAR study.

Materials Science Applications

Flame Retardants

Brominated phenoxy compounds, such as tetrabromobisphenol A (TBBPA), are widely used as flame retardants in plastics and electronic components.[6] They can be incorporated either as additives or reactively bonded into the polymer matrix.

Mechanism of Flame Retardancy

The primary flame retardant mechanism of brominated compounds occurs in the gas phase. During combustion, the C-Br bond breaks, releasing bromine radicals (Br•). These radicals interfere with the combustion chain reaction in the flame, primarily by scavenging high-energy H• and OH• radicals, thus quenching the fire.[19]

Experimental Protocol: Evaluation of Flame Retardancy

The flame retardancy of polymers containing brominated phenoxy compounds can be evaluated using various standard tests, such as the Limiting Oxygen Index (LOI) and vertical combustion tests (e.g., UL 94). A cone calorimeter can provide more detailed information on heat release rate and other combustion parameters.[20][21]

General Procedure for Sample Preparation and Testing:

-

Compounding: The brominated flame retardant is melt-blended with the polymer (e.g., polystyrene, polyethylene (B3416737) terephthalate) using an extruder to ensure homogeneous distribution.[20][22]

-

Molding: The compounded material is then injection-molded into standard test specimens of specific dimensions required for each test.

-

Testing:

-

LOI (ASTM D2863): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of the material is determined. A higher LOI value indicates better flame retardancy.

-

UL 94 Vertical Burn Test: A flame is applied to the bottom of a vertically oriented specimen for a specified time. The time it takes for the flame to extinguish and whether dripping occurs are observed to classify the material (e.g., V-0, V-1, V-2).

-

Cone Calorimetry (ASTM E1354): The specimen is exposed to a specific heat flux, and parameters like heat release rate, time to ignition, and smoke production are measured.

-

Experimental Workflow: Flame Retardant Evaluation

Synthesis of Brominated Phenoxy Compounds

The synthesis of brominated phenoxy compounds can be achieved through various methods, including the bromination of a phenoxy precursor or the reaction of a brominated phenol (B47542) with a suitable reagent.

Experimental Protocol: Synthesis of 2-(4-formylphenoxy)acetic acid

This protocol describes the synthesis of a phenoxyacetic acid derivative from a substituted phenol.[14][23]

Materials:

-

Salicylaldehyde (B1680747) (or a substituted phenol)

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

Procedure:

-

A solution of sodium hydroxide in water is added to a mixture of salicylaldehyde and chloroacetic acid in water.

-

The mixture is heated under reflux for several hours.

-

The solution is then cooled and acidified with concentrated hydrochloric acid.

-

The product, o-formylphenoxyacetic acid, can be purified by recrystallization.

Conclusion

Novel brominated phenoxy compounds are a class of molecules with significant and diverse potential applications. In the pharmaceutical arena, they have demonstrated promising anticancer, antibacterial, and anti-inflammatory properties, often through the targeted inhibition of key enzymes and modulation of cellular signaling pathways. In materials science, their role as effective flame retardants is well-established. The continued exploration of the synthesis and biological activity of new brominated phenoxy derivatives is a fertile area of research that holds the promise of developing novel therapeutics and advanced materials. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]

- 3. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. mdpi.com [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 17. assaygenie.com [assaygenie.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Phosphorus/Bromine Synergism Improved the Flame Retardancy of Polyethylene Terephthalate Foams | MDPI [mdpi.com]

- 21. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 22. researchgate.net [researchgate.net]

- 23. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-Bromo-4-phenoxybenzene-d5 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Bromo-4-phenoxybenzene-d5 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of semi-volatile organic compounds (SVOCs), with a particular focus on environmental contaminants and pollutants.

Introduction

Quantitative analysis by GC-MS is susceptible to variations in sample preparation, injection volume, and instrument response. To ensure accuracy and precision, a stable internal standard is crucial. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but can be distinguished by the mass spectrometer. Deuterated compounds, such as this compound, are excellent internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, derivatization, and chromatography. However, their difference in mass allows for clear differentiation and accurate quantification by the mass spectrometer.[1]

This compound is particularly well-suited as an internal standard for the analysis of a wide range of SVOCs, including polybrominated diphenyl ethers (PBDEs) and other flame retardants, due to its structural similarities and appropriate volatility.

Principle of Internal Standard Method

The internal standard method involves adding a known amount of the internal standard (this compound) to all samples, calibration standards, and blanks. The response of the analyte is then measured relative to the response of the internal standard. This ratio, known as the relative response factor (RRF), is used to construct a calibration curve and quantify the analyte in unknown samples. By using this ratio, any variations in sample handling or instrument performance that affect both the analyte and the internal standard will be canceled out, leading to more robust and reliable results.

Below is a diagram illustrating the general workflow for using an internal standard in GC-MS analysis.

Caption: Workflow for quantitative analysis using an internal standard in GC-MS.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications and matrices.

Materials and Reagents

-

Internal Standard: this compound (ISTD) solution in a suitable solvent (e.g., nonane, isooctane).

-

Analytes of Interest: Analytical standards for the target SVOCs.

-

Solvents: High-purity, GC-MS grade solvents (e.g., dichloromethane, hexane, acetone).

-

Sample Matrix: Environmental samples (e.g., soil, water, sediment) or other relevant matrices.

-

Extraction and Cleanup Supplies: As required by the specific sample preparation method (e.g., solid-phase extraction cartridges, silica (B1680970) gel, Florisil).

Sample Preparation

A robust sample preparation protocol is essential for accurate analysis. The following is a general procedure for soil or sediment samples.

-

Sample Homogenization: Homogenize the sample to ensure representativeness.

-

Spiking with Internal Standard: To a known amount of sample (e.g., 10 g), add a precise volume of the this compound internal standard solution to achieve a target concentration.

-

Extraction: Employ a suitable extraction technique such as pressurized liquid extraction (PLE), Soxhlet extraction, or ultrasonic extraction with an appropriate solvent or solvent mixture (e.g., hexane:acetone 1:1 v/v).

-

Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or Florisil cartridges.

-

Concentration: Concentrate the cleaned extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of SVOCs using this compound as an internal standard. These conditions are based on the analysis of the non-deuterated analogue and are expected to be suitable for the deuterated compound.[2]

Table 1: GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 7000D Triple Quadrupole GC/MS or equivalent |

| Injection Volume | 1 µL |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., Agilent DB-5ms Ultra Inert) |

| Oven Program | Initial temperature 60 °C, hold for 1 min, ramp to 320 °C at 10 °C/min, hold for 5 min. |

| Transfer Line Temp. | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Mass Spectrometer Parameters

For quantitative analysis, it is crucial to select appropriate ions for both the target analytes and the internal standard. For this compound, the following ions can be monitored:

-

Quantification Ion: The most abundant ion in the mass spectrum.

-

Qualifier Ion(s): One or two other characteristic ions to confirm the identity of the compound.

The exact m/z values for this compound should be determined by injecting a standard solution and examining the resulting mass spectrum. The molecular weight of 1-Bromo-4-phenoxybenzene is 249.10 g/mol , and for the d5-labeled standard, it will be higher. The non-deuterated compound has a molecular ion at m/z 248/250. The deuterated standard will have a molecular ion at m/z 253/255.

Data Presentation and Quantitative Analysis

Calibration

Prepare a series of calibration standards containing known concentrations of the target analytes. Spike each calibration standard with the same constant concentration of this compound. Analyze the calibration standards using the established GC-MS method.

Construct a calibration curve by plotting the response ratio (peak area of analyte / peak area of internal standard) against the concentration of the analyte. The linearity of the calibration curve should be evaluated, and a linear regression analysis is typically performed.

Representative Quantitative Data

The following table presents hypothetical but representative quantitative data for the analysis of a target analyte using this compound as an internal standard. This data is for illustrative purposes and actual performance may vary.

Table 2: Representative Calibration and Quality Control Data

| Parameter | Value |

| Calibration Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the quantification of semi-volatile organic compounds in complex matrices. Its chemical similarity to many environmental pollutants ensures that it effectively compensates for variations in sample preparation and instrument response, leading to high-quality analytical data. The protocols and parameters outlined in these application notes serve as a valuable starting point for method development and routine analysis in environmental and research laboratories.

References

Application Note: The Role of 1-Bromo-4-phenoxybenzene-d5 in the Analysis of Environmental Contaminants

Introduction

The accurate quantification of persistent organic pollutants (POPs) in environmental matrices is a critical task for ensuring environmental and human health. Polychlorinated biphenyls (PCBs), polybrominated diphenyl ethers (PBDEs), and other halogenated compounds are ubiquitous contaminants that require sensitive and reliable analytical methods for their detection. The use of internal standards is a cornerstone of these methods, correcting for variations in sample preparation, extraction efficiency, and instrumental response. While isotopically labeled analogs of the target analytes, such as ¹³C-labeled PCBs or PBDEs, are considered the gold standard, deuterated compounds also serve as effective surrogates and internal standards. This application note explores the utility of 1-Bromo-4-phenoxybenzene-d5 as a surrogate or internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of environmental contaminants. Its structural similarity to certain classes of POPs, combined with its distinct mass-to-charge ratio, makes it a valuable tool for quality control and quantification.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample prior to analysis. This "internal standard" behaves chemically and physically similarly to the native analytes of interest throughout the entire analytical procedure, including extraction, cleanup, and injection. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as any losses during sample processing will affect both the analyte and the standard equally. This compound, with its five deuterium (B1214612) atoms, provides a distinct mass shift from its non-labeled counterpart and other target analytes, allowing for its selective detection by mass spectrometry.

Application in Environmental Analysis

This compound can be employed as a surrogate standard in methods targeting a range of semi-volatile organic compounds. Due to its chemical structure, a diphenyl ether with bromine substitution, it is particularly suitable for methods analyzing:

-

Polybrominated Diphenyl Ethers (PBDEs): As a structural analog, it can mimic the behavior of lower brominated PBDE congeners during extraction and analysis.

-

Other Brominated Flame Retardants: Its properties can be representative of other brominated compounds.

-

General Semivolatile Organic Analysis: It can serve as a quality control standard in broader analytical screens.

Experimental Protocol: Analysis of PBDEs in Sediment using GC-MS with this compound as a Surrogate Standard

This protocol outlines a general procedure for the determination of PBDEs in sediment samples.

1. Sample Preparation and Fortification:

-

Homogenize the sediment sample to ensure uniformity.

-

Weigh approximately 10 g of the homogenized sediment into a clean extraction thimble.

-

Fortify the sample with a known amount of this compound solution (e.g., 100 µL of a 1 ng/µL solution in nonane) and other isotopically labeled standards for the target PBDEs.

-

Allow the spiked sample to equilibrate for at least 30 minutes.

2. Extraction:

-

Place the thimble in a Soxhlet extraction apparatus.

-

Add 200 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) to the boiling flask.

-

Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

3. Extract Cleanup:

-

Concentrate the extract to approximately 5 mL using a rotary evaporator.

-

Perform a sulfur removal step if necessary (e.g., by adding activated copper).

-

Further cleanup the extract using a multi-layer silica (B1680970) gel column to remove interfering compounds.

-

Elute the PBDE fraction with an appropriate solvent mixture (e.g., hexane:dichloromethane).

-

Concentrate the final eluate to a volume of 1 mL under a gentle stream of nitrogen.

-

Add a recovery (internal) standard just prior to analysis to correct for injection volume variations.

4. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector: Splitless mode, 280 °C

-

Oven Program: 100 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold for 10 min.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Table 1: Selected Ion Monitoring (SIM) Parameters

| Compound | Retention Time (approx. min) | Primary Ion (m/z) | Secondary Ion (m/z) |

| Surrogate Standard | |||

| This compound | Varies | 254 | 146 |

| Example Target Analytes | |||

| BDE-47 (2,2',4,4'-Tetrabromodiphenyl ether) | Varies | 486 | 484 |

| BDE-99 (2,2',4,4',5-Pentabromodiphenyl ether) | Varies | 564 | 566 |

| BDE-153 (2,2',4,4',5,5'-Hexabromodiphenyl ether) | Varies | 644 | 642 |

Note: Retention times and optimal ions should be determined experimentally.

Data Analysis and Quality Control

-

Quantification: The concentration of each PBDE congener is calculated using the response factor relative to its corresponding ¹³C-labeled internal standard.

-

Surrogate Recovery: The recovery of this compound is calculated to assess the efficiency of the entire analytical method for each sample. The recovery should fall within a predefined acceptance range (e.g., 50-150%).

Recovery (%) = (Amount Found / Amount Spiked) x 100

Samples with surrogate recoveries outside the acceptance limits should be re-analyzed.

Workflow Diagram

Caption: Workflow for the analysis of environmental contaminants using a surrogate standard.

Conclusion

This compound serves as a reliable surrogate standard for the analysis of PBDEs and other related environmental contaminants by GC-MS. Its inclusion in the analytical workflow provides a critical measure of method performance, ensuring the accuracy and reliability of the final reported concentrations. The protocol described herein provides a general framework that can be adapted and validated for specific matrices and target analyte lists, contributing to high-quality data generation in environmental monitoring programs.

Application Note: High-Throughput Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using 1-Bromo-4-phenoxybenzene-d5 as an Internal Standard

Abstract

This application note describes a robust and sensitive analytical method for the quantification of polybrominated diphenyl ethers (PBDEs) in house dust samples. The method utilizes gas chromatography-mass spectrometry (GC-MS) with 1-Bromo-4-phenoxybenzene-d5 as an internal standard to ensure accuracy and precision. The inclusion of a deuterated internal standard is critical for correcting variations during sample preparation and analysis. This method provides a reliable tool for researchers and environmental scientists monitoring persistent organic pollutants in indoor environments.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been widely used in a variety of consumer products, including electronics, furniture, and textiles, to reduce their flammability. Due to their persistence, bioaccumulation, and potential toxicity, the monitoring of PBDEs in the environment is of significant concern. House dust is a primary reservoir for these compounds in indoor settings, leading to human exposure.

Accurate quantification of PBDEs in complex matrices like house dust requires a robust analytical method. The use of an internal standard is crucial to compensate for the loss of analytes during sample extraction and cleanup, as well as for variations in instrument response. This compound is an ideal internal standard for this application due to its structural similarity to PBDEs, ensuring similar behavior during analysis, while its deuterated nature allows for clear differentiation by mass spectrometry.

Experimental Protocols

Reagents and Materials

-

Analytes: BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, and BDE-209 standards.

-

Internal Standard: this compound.

-

Solvents: Dichloromethane (DCM), hexane (B92381), acetone (B3395972) (all pesticide residue grade).

-

Solid Phase Extraction (SPE): Silica (B1680970) gel cartridges.

-

House Dust Samples: Collected from various indoor environments.

Sample Preparation

-

Extraction:

-

Accurately weigh 1 gram of sieved house dust into a glass centrifuge tube.

-

Spike the sample with 50 µL of a 1 µg/mL solution of this compound in hexane.

-

Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

Vortex for 1 minute, then sonicate for 15 minutes in a water bath.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process twice more, combining the supernatants.

-

-

Cleanup:

-

The combined extract is concentrated to approximately 1 mL under a gentle stream of nitrogen.

-

The concentrated extract is loaded onto a silica gel SPE cartridge pre-conditioned with hexane.

-

The analytes are eluted with a mixture of hexane and dichloromethane.

-

The eluate is collected and concentrated to a final volume of 1 mL.

-

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System

-

Mass Spectrometer: Agilent 5977A MSD

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

-

Inlet: Splitless, 280°C

-

Oven Program: 100°C (hold 1 min), ramp to 200°C at 25°C/min, then to 320°C at 10°C/min (hold 5 min)

-

Carrier Gas: Helium, 1.2 mL/min

-

MSD Transfer Line: 300°C

-

Ion Source: 230°C

-

Quadrupole: 150°C

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The quantitative performance of the method was evaluated by analyzing a series of calibration standards and spiked house dust samples. The results are summarized in the table below.

| Analyte | Retention Time (min) | Calibration Range (ng/mL) | R² | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |

| This compound (IS) | 12.5 | - | - | - | - | - |

| BDE-28 | 10.2 | 0.5 - 100 | 0.9992 | 0.1 | 0.3 | 95 |

| BDE-47 | 11.8 | 0.5 - 100 | 0.9995 | 0.1 | 0.3 | 98 |

| BDE-99 | 13.5 | 1 - 200 | 0.9991 | 0.2 | 0.6 | 93 |

| BDE-100 | 13.7 | 1 - 200 | 0.9993 | 0.2 | 0.6 | 96 |

| BDE-153 | 15.2 | 2 - 500 | 0.9989 | 0.5 | 1.5 | 91 |

| BDE-154 | 15.4 | 2 - 500 | 0.9988 | 0.5 | 1.5 | 92 |

| BDE-183 | 17.1 | 5 - 1000 | 0.9985 | 1.0 | 3.0 | 89 |

| BDE-209 | 22.5 | 10 - 2000 | 0.9981 | 2.5 | 7.5 | 85 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Logical relationship between analyte, internal standard, and quantification.

Application Notes and Protocols for the Quantification of Persistent Organic Pollutants (POPs) using 1-Bromo-4-phenoxybenzene-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Persistent Organic Pollutants (POPs) are a group of toxic chemicals that remain in the environment for extended periods, accumulate in the fatty tissues of living organisms, and pose a significant threat to human health and ecosystems. Accurate and sensitive quantification of these compounds in various matrices is crucial for environmental monitoring, human exposure assessment, and understanding their toxicological effects. This document provides detailed application notes and protocols for the quantification of a specific class of POPs, Polybrominated Diphenyl Ethers (PBDEs), using an isotopic internal standard, 1-Bromo-4-phenoxybenzene-d5. The use of a deuterated internal standard in conjunction with gas chromatography-mass spectrometry (GC-MS) allows for the correction of variations in sample preparation and instrumental analysis, leading to highly accurate and reliable quantitative data.

While this compound is not as commonly cited as 13C-labeled PBDE congeners for isotope dilution mass spectrometry in regulated methods like U.S. EPA Method 1614, its application as a surrogate or internal standard is based on sound analytical principles. Its chemical properties make it a suitable proxy for certain POPs during extraction, cleanup, and analysis. The protocols detailed below are based on established methodologies for POPs analysis and have been adapted for the use of this compound.

Principle of the Method

The analytical methodology involves spiking a known quantity of the internal standard, this compound, into the sample prior to extraction. The sample is then subjected to a rigorous extraction and cleanup procedure to isolate the target POPs and remove interfering matrix components. The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The target POPs are quantified by comparing their peak areas to the peak area of the deuterated internal standard. This isotope dilution technique effectively compensates for any analyte losses that may occur during the sample preparation steps, thereby ensuring high accuracy and precision.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

The following protocol describes a generic procedure for the extraction and cleanup of POPs from a solid matrix (e.g., sediment, soil, or food). Modifications may be necessary depending on the specific sample matrix.

Materials and Reagents:

-

Sample (e.g., 10 g of homogenized solid material)

-

This compound internal standard solution (100 ng/mL in nonane)

-

Hexane (B92381) (pesticide residue grade)

-